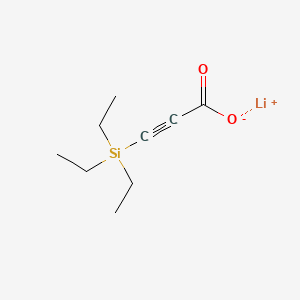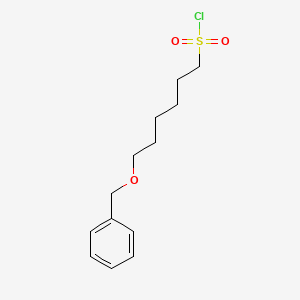
6-(Benzyloxy)hexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to a hexane chain, which is further connected to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of 6-(benzyloxy)hexane. This process typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Another method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is advantageous due to its simplicity, safety, and high yield. It uses readily accessible reagents and avoids the need for chromatography .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves large-scale chlorosulfonation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are used for oxidative conversions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfonyl Azides: Formed from reactions with sodium azide.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)hexane-1-sulfonyl chloride is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but has a toluene group instead of a benzyloxy group.
Mesyl Chloride (Methanesulfonyl Chloride): Contains a methane group and is often used in similar substitution reactions.
Uniqueness
6-(Benzyloxy)hexane-1-sulfonyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds where the benzyloxy group can provide additional functionality or stability .
Eigenschaften
Molekularformel |
C13H19ClO3S |
|---|---|
Molekulargewicht |
290.81 g/mol |
IUPAC-Name |
6-phenylmethoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c14-18(15,16)11-7-2-1-6-10-17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI-Schlüssel |
XZVQNBPNSHBHID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


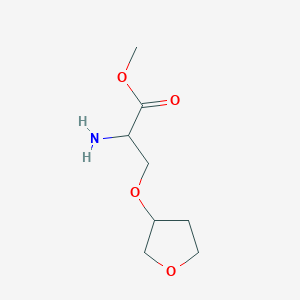
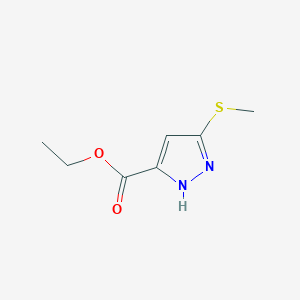
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
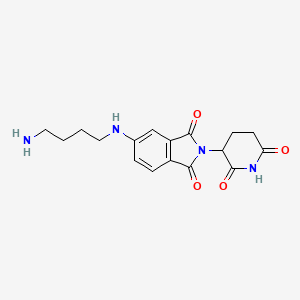
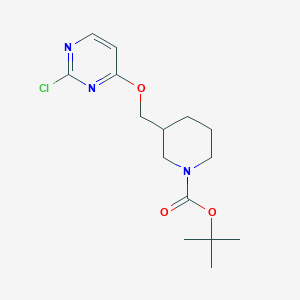
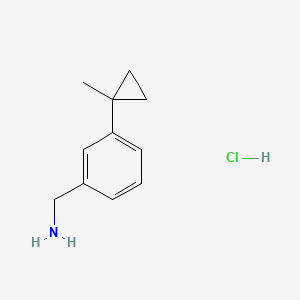
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
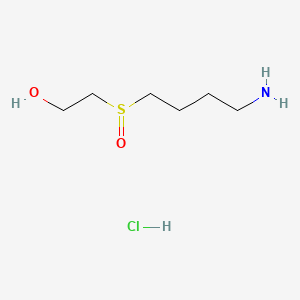
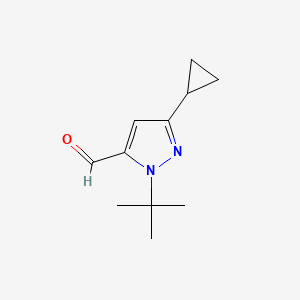
![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)

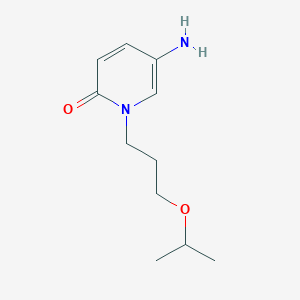
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
